(R)-2-Amino-2-(2-(methylthio)phenyl)ethan-1-ol
CAS No.:
Cat. No.: VC13433664
Molecular Formula: C9H13NOS
Molecular Weight: 183.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H13NOS |
---|---|
Molecular Weight | 183.27 g/mol |
IUPAC Name | (2R)-2-amino-2-(2-methylsulfanylphenyl)ethanol |
Standard InChI | InChI=1S/C9H13NOS/c1-12-9-5-3-2-4-7(9)8(10)6-11/h2-5,8,11H,6,10H2,1H3/t8-/m0/s1 |
Standard InChI Key | BAWOOENCESFOIH-QMMMGPOBSA-N |
Isomeric SMILES | CSC1=CC=CC=C1[C@H](CO)N |
SMILES | CSC1=CC=CC=C1C(CO)N |
Canonical SMILES | CSC1=CC=CC=C1C(CO)N |
Introduction
Definition and Structural Characteristics
(R)-2-Amino-2-(2-(methylthio)phenyl)ethan-1-ol is a chiral amino alcohol characterized by a phenyl ring substituted with a methylthio group at the 2-position, an amino group, and a hydroxyl group on the central carbon. Its stereochemistry is defined by the (R)-configuration at the chiral center. The compound is often isolated as its hydrochloride salt (CAS 2829281-85-6), with a molecular formula of C₉H₁₄ClNOS and a molecular weight of 219.73 g/mol .
The SMILES notation for the hydrochloride salt is OCC@HC1=CC=CC=C1SC.[H]Cl, highlighting the chiral center at the ethan-1-ol moiety . The molecule’s structure combines a benzene ring with a methylthio group, an amino group, and a hydroxyl group, enabling diverse biological interactions.
Synthesis and Reaction Pathways
Key Synthetic Methods
The synthesis of (R)-2-Amino-2-(2-(methylthio)phenyl)ethan-1-ol typically involves stereoselective reactions or asymmetric catalysis. Below are notable methods derived from peer-reviewed literature:
Example Reaction Pathway
-
Step 1: Condensation of 2-(methylthio)benzaldehyde with an amino alcohol precursor under basic conditions.
-
Step 2: Stereoselective reduction using a chiral catalyst or enzymatic system to establish the (R)-configuration.
-
Step 3: Isolation as the hydrochloride salt to enhance stability and solubility .
Physical and Chemical Properties
Key Data
Spectral Data
-
¹H NMR: Peaks indicative of aromatic protons, methylthio group, and chiral center (e.g., δ 1.2–1.5 ppm for methylthio, δ 3.5–4.0 ppm for CH(OH)).
Biological Activity and Pharmacological Relevance
Mechanism of Action
(R)-2-Amino-2-(2-(methylthio)phenyl)ethan-1-ol interacts with trace amine-associated receptors (TAARs), particularly TAAR1, which modulates dopaminergic pathways . This interaction suggests potential therapeutic applications in:
-
Psychiatric disorders: Modulation of mood and cognition via TAAR1 agonism .
-
Neurotransmitter regulation: Indirect effects on serotonin and dopamine systems .
Functional Studies
Research Applications and Future Directions
Current Research Focus
-
Drug Discovery:
-
Synthetic Biology:
-
Material Science:
Challenges and Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume